Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate
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Overview
Description
Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate typically involves the formation of the dioxaborolane ring followed by its attachment to the indole structure. One common method involves the reaction of 1-methylindole-5-carboxylic acid with pinacolborane under catalytic conditions to form the boronate ester. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the unique properties of the indole ring.
Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate involves its interaction with specific molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays. The indole ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester structure but with an aniline moiety instead of an indole ring.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronate ester structure but with a benzoate moiety.
Uniqueness
Methyl 1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate is unique due to the presence of both the indole ring and the boronate ester. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)14-10-12-9-11(15(20)21-6)7-8-13(12)19(14)5/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJUSUVTZSODJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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